3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one
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Overview
Description
3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors in the biosynthesis of flavonoids and isoflavonoids. This compound is characterized by the presence of an ethoxy group, a pyridine ring, and a propenone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base. For this compound, the reaction involves the condensation of 4-pyridinecarboxaldehyde with ethyl methyl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The ethoxy group and pyridine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.
Scientific Research Applications
3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound has a similar structure but with a chlorophenyl group instead of an ethoxy group.
3-(Pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one: This compound features two pyridine rings and is known for its glycolysis inhibitory activity.
Uniqueness
3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group and pyridine ring make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C10H11NO2/c1-2-13-8-5-10(12)9-3-6-11-7-4-9/h3-8H,2H2,1H3/b8-5+ |
InChI Key |
DGTHDKLPWIGYDI-VMPITWQZSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC=NC=C1 |
Canonical SMILES |
CCOC=CC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
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